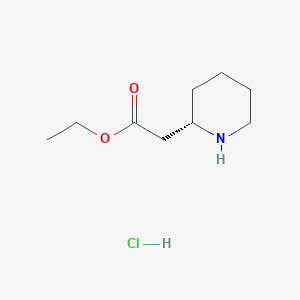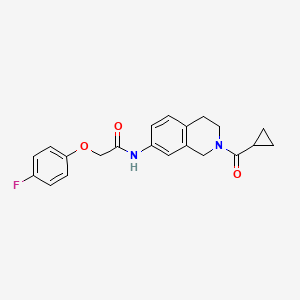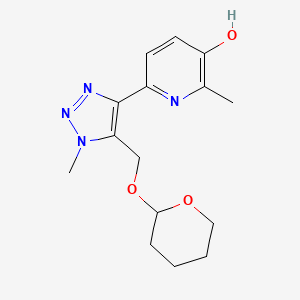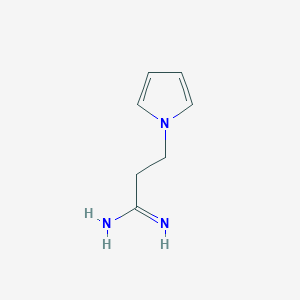![molecular formula C18H16N6O2 B2426024 N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 2094830-78-9](/img/structure/B2426024.png)
N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound featuring a rich structure that integrates various functional groups and heterocycles. Its unique configuration makes it significant for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves multiple steps:
Formation of the pyrazine ring: Starting from basic organic molecules, a pyrazine ring is constructed through a series of condensation and cyclization reactions.
Introduction of the oxadiazole moiety: The 1,2,4-oxadiazole ring is synthesized via cyclization of hydrazides with nitriles under acidic conditions.
Final assembly: The pyrazine and oxadiazole derivatives are coupled with the phenyl and acetamide groups through nucleophilic substitution and amidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production typically involves optimization of reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis machines are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide undergoes various reactions including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding oxidized derivatives.
Reduction: Reduction with agents like lithium aluminum hydride to alter functional groups and introduce new functionalities.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides, amines.
Major Products
Oxidized derivatives: Formation of carboxylates and ketones.
Reduced derivatives: Alcohols and amines.
Substituted products: Halogenated, sulfonated, and aminated derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is used as a starting material for synthesizing other complex molecules and as a reagent in organic synthesis to develop novel compounds.
Biology
N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide is studied for its potential interactions with biological macromolecules, such as proteins and DNA, which may lead to developments in drug discovery and molecular biology.
Medicine
Industry
The compound's unique properties make it useful in developing advanced materials, including polymers and nanomaterials for technological applications.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. Its mechanism of action involves:
Binding to active sites of enzymes: Inhibiting or modifying their activity.
Interacting with receptors: Modulating signal transduction pathways.
These interactions can result in changes in biochemical pathways, influencing cellular processes and physiological outcomes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide stands out due to its specific structural features, which confer unique reactivity and interaction profiles.
Similar Compounds
N-(4-chlorophenyl)-2-(1,2,4-oxadiazol-5-yl)acetamide
N-(3-nitrophenyl)-2-(1,2,4-oxadiazol-5-yl)acetamide
N-(3-(5-(pyridin-2-yl)oxadiazol-2-yl)phenyl)acetamide
These compounds share common functional groups but differ in their substituents and specific reactivity, making each one unique in its applications and effects.
This compound’s uniqueness lies in its comprehensive functionality and potential versatility across various scientific and industrial fields.
Propriétés
IUPAC Name |
N-[3-[3-[5-[methyl(prop-2-ynyl)amino]pyrazin-2-yl]-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-4-8-24(3)16-11-19-15(10-20-16)17-22-18(26-23-17)13-6-5-7-14(9-13)21-12(2)25/h1,5-7,9-11H,8H2,2-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGELURGNHYWLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=C(C=N3)N(C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2425943.png)

![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2425950.png)



![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cycloheptylacetamide](/img/structure/B2425957.png)
![N-(3-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2425958.png)




